2-(6-Bromo-2,3-difluorophenyl)ethan-1-OL

Description

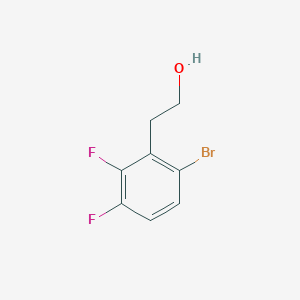

2-(6-Bromo-2,3-difluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol characterized by a bromine atom at the 6-position and fluorine atoms at the 2- and 3-positions of the phenyl ring, with a primary ethanol moiety. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the hydroxyl group’s nucleophilic and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C8H7BrF2O |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

2-(6-bromo-2,3-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2 |

InChI Key |

HDUMIKGZXIUQGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CCO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the reaction of 2,3-difluorobenzyl alcohol with bromine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production of 6-Bromo-2,3-difluorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-difluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents like lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an organic solvent

Major Products:

Oxidation: 6-Bromo-2,3-difluorobenzaldehyde or 6-Bromo-2,3-difluorobenzoic acid.

Reduction: 6-Bromo-2,3-difluorobenzylamine.

Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

6-Bromo-2,3-difluorobenzyl alcohol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its bromine and fluorine atoms can influence the reactivity and selectivity of these reactions, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Key Observations :

- Primary vs. Secondary Alcohols : The target compound’s primary alcohol group enhances its polarity and hydrogen-bonding capacity compared to secondary alcohols like 2-(6-bromo-2,3-difluorophenyl)propan-2-ol, which may exhibit reduced solubility in aqueous media .

- Halogen Effects : Bromine and fluorine substituents increase the phenyl ring’s electron-deficient nature, directing electrophilic substitutions and stabilizing intermediates in lithiation reactions .

- Functional Group Diversity : Ketones (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) lack hydroxyl reactivity but are pivotal in nucleophilic additions, whereas dioxolane-protected derivatives prioritize stability over reactivity .

Physicochemical Properties

- Melting Points : Brominated ketones like 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one exhibit higher melting points (65–66°C) due to crystalline packing, whereas alcohols (primary/secondary) are typically liquids or low-melting solids .

- Solubility : The hydroxyl group in the target compound likely increases water solubility compared to ketones or dioxolanes, though fluorination and bromination may counterbalance this by enhancing hydrophobicity.

Commercial Availability and Stability Considerations

- Commercial Sources : Brominated ketones (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) are commercially available (), whereas the target compound and its dioxolane derivative appear to be niche products, possibly requiring custom synthesis .

- Stability : Fluorinated alcohols are generally hygroscopic and may require anhydrous storage. The dioxolane protection strategy () mitigates this but introduces additional synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.